molecular formula C7H6Cl2Mg B1295238 Magnesium, chloro[(2-chlorophenyl)methyl]- CAS No. 29874-00-8

Magnesium, chloro[(2-chlorophenyl)methyl]-

Cat. No.: B1295238
CAS No.: 29874-00-8
M. Wt: 185.33 g/mol
InChI Key: PHSLYQFWLCWIBU-UHFFFAOYSA-M
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Description

Significance of Organomagnesium Compounds in Modern Organic Synthesis

Organomagnesium compounds, with the general formula R-Mg-X (where R is an organic group and X is a halogen), are indispensable tools for creating new carbon-carbon bonds. byjus.comwikipedia.org Their primary significance lies in their role as potent nucleophiles and strong bases. fiveable.me This reactivity allows them to participate in a wide array of chemical transformations, most notably the nucleophilic addition to carbonyl groups found in aldehydes, ketones, and esters to produce alcohols. ebsco.comlibretexts.org

The versatility of these reagents is a key reason for their widespread use. By varying the organic halide used in their preparation, a vast range of organomagnesium reagents can be synthesized, enabling the construction of complex organic molecules from simpler precursors. fiveable.me Their importance is underscored by their application in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. ontosight.aichemicalbook.comlookchem.com For instance, 2-chlorobenzylmagnesium chloride is a crucial intermediate in the production of the fungicide prothioconazole (B1679736). google.comgoogle.com

Historical Development and Evolution of Grignard Reagent Chemistry

The discovery of organomagnesium halides is credited to French chemist François Auguste Victor Grignard in 1900. ontosight.aiacs.org His work built upon the research of his supervisor, Philippe Barbier, who had conducted one-pot reactions of magnesium with an organic halide and a ketone. ias.ac.in Grignard's crucial contribution was the development of a two-step process: first preparing the organomagnesium reagent and then reacting it with a substrate, which led to more reliable and higher-yielding reactions. ias.ac.in This discovery was of such profound importance that Grignard was awarded the Nobel Prize in Chemistry in 1912. wikipedia.orgontosight.ainobelprize.org

Early research quickly established the broad applicability of these new reagents. acs.org Subsequent studies, such as those by Wilhelm Schlenk, provided deeper insights into their nature, revealing that Grignard reagents exist in solution as a complex equilibrium of multiple magnesium species, now known as the Schlenk equilibrium. ebsco.com Over the decades, the scope of Grignard chemistry has expanded continuously, with ongoing research focusing on new applications, catalytic cross-coupling reactions, and developing more robust synthesis methods under milder conditions. acs.org

Specific Position and Research Relevance of 2-Chlorobenzylmagnesium Chloride Analogues within Organomagnesium Chemistry

Within the vast family of Grignard reagents, benzylmagnesium halides and their substituted analogues like chloro[(2-chlorophenyl)methyl]magnesium occupy a position of significant research interest. The reactivity of these compounds is not always straightforward and can differ from simpler alkyl or aryl Grignards.

The presence and position of substituents on the aromatic ring, such as the chlorine atom in 2-chlorobenzylmagnesium chloride, can significantly influence the electronic properties and reactivity of the reagent. Research has shown that such substitutions affect reaction rates, product distributions, and compatibility with various catalysts. Early studies on 2-chlorobenzylmagnesium chloride noted its particular sensitivity to atmospheric oxidation and detailed its reaction with carbon dioxide to form o-chlorophenylacetic acid. mdma.ch

Furthermore, benzylmagnesium halides have been historically important in the study of rearrangement reactions. The specific structural features of these reagents can lead to unexpected reaction pathways, which has sparked extensive mechanistic investigations. The study of 2-chlorobenzylmagnesium chloride and its analogues contributes to a more nuanced understanding of structure-reactivity relationships in organometallic chemistry. Modern research, often documented in patents, focuses on optimizing the synthesis of this specific reagent to improve yields and minimize side reactions, such as the formation of 1,2-bis(2-chlorophenyl)ethane, for industrial applications like fungicide production. google.comgoogle.com

Compound Data

Properties

IUPAC Name

magnesium;1-chloro-2-methanidylbenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl.ClH.Mg/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSLYQFWLCWIBU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC=CC=C1Cl.[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2Mg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067523
Record name Magnesium, chloro[(2-chlorophenyl)methyl]-
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Molecular Weight

185.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29874-00-8
Record name Magnesium, chloro((2-chlorophenyl)methyl)-
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Record name Magnesium, chloro[(2-chlorophenyl)methyl]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Magnesium, chloro[(2-chlorophenyl)methyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Profiles and Transformative Potential in Organic Reactions

Nucleophilic Addition Reactions

The primary utility of Magnesium, chloro[(2-chlorophenyl)methyl]- lies in its capacity to perform nucleophilic additions to a wide array of electrophilic functional groups. The electron-rich (2-chlorophenyl)methyl group acts as a carbanion equivalent, attacking polarized multiple bonds to form new sigma bonds. pressbooks.publibretexts.org

The addition of Grignard reagents to carbonyl compounds is a cornerstone of alcohol synthesis. pressbooks.puborganic-chemistry.org Magnesium, chloro[(2-chlorophenyl)methyl]- is expected to react readily with aldehydes, ketones, esters, and carbon dioxide to form various alcohol and carboxylic acid derivatives after an acidic workup. masterorganicchemistry.comlibretexts.org

Aldehydes and Ketones: The reaction with aldehydes yields secondary alcohols, while ketones produce tertiary alcohols. organic-chemistry.orgyoutube.com The nucleophilic (2-chlorophenyl)methyl group attacks the electrophilic carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate, which is subsequently protonated. masterorganicchemistry.compressbooks.pub

Esters: Esters react with two equivalents of the Grignard reagent. The initial nucleophilic addition results in a ketone intermediate, which is typically more reactive than the starting ester. This intermediate immediately reacts with a second molecule of the Grignard reagent to form a tertiary alcohol where two identical groups are introduced. organic-chemistry.orglibretexts.org

Carbon Dioxide: The reaction with carbon dioxide, often in the form of dry ice, is a standard method for synthesizing carboxylic acids. The Grignard reagent adds to one of the C=O bonds of CO2 to form a magnesium carboxylate salt, which upon hydrolysis yields (2-chlorophenyl)acetic acid. masterorganicchemistry.comgoogle.com

Carbonyl SubstrateIntermediateFinal Product after HydrolysisProduct Class
Formaldehyde (H₂C=O)Magnesium alkoxide1-(2-chlorophenyl)ethanolPrimary Alcohol
Aldehyde (R'CHO)Magnesium alkoxide1-(2-chlorophenyl)-1-R'-methanolSecondary Alcohol
Ketone (R'COR")Magnesium alkoxide1-(2-chlorophenyl)-1-R',1-R"-methanolTertiary Alcohol
Ester (R'COOR")Ketone (transient)Tertiary alcohol with two (2-chlorophenyl)methyl groupsTertiary Alcohol
Carbon Dioxide (CO₂)Magnesium carboxylate(2-chlorophenyl)acetic acidCarboxylic Acid

When Magnesium, chloro[(2-chlorophenyl)methyl]- adds to a prochiral ketone or an aldehyde with a chiral center, the formation of stereoisomers is possible. The stereochemical outcome of such reactions is often influenced by steric hindrance. proquest.com Theoretical models suggest that the Grignard reagent coordinates to the carbonyl oxygen, and the nucleophilic group is delivered to the carbonyl carbon through a four-centered or six-centered transition state. nih.govacs.org In additions to chiral α-alkoxy ketones, chelation control can dictate the stereoselectivity, where the magnesium atom coordinates to both the carbonyl oxygen and the alkoxy oxygen, leading to preferential attack from a specific face of the carbonyl group. acs.orgnih.gov The bulky nature of the (2-chlorophenyl)methyl group can also play a significant role in directing the stereochemical outcome based on steric approach control. proquest.com

Grignard reagents are not only strong nucleophiles but also strong bases. masterorganicchemistry.com This dual reactivity can lead to side reactions, particularly with sterically hindered ketones or ketones with acidic α-protons. organic-chemistry.org

Enolization: If the carbonyl compound has acidic protons on the α-carbon, the Grignard reagent can act as a base, abstracting a proton to form an enolate. This pathway is competitive with nucleophilic addition and leads to the recovery of the starting ketone after workup. organic-chemistry.orgrsc.org The extent of enolization versus addition depends on factors like steric hindrance at the carbonyl carbon, the acidity of the α-protons, and the steric bulk of the Grignard reagent itself. organic-chemistry.org

Reduction: When a Grignard reagent possesses a hydrogen atom on its β-carbon, it can reduce a ketone to a secondary alcohol via a six-membered cyclic transition state, a process known as β-hydride transfer. organic-chemistry.orgchem-station.com However, Magnesium, chloro[(2-chlorophenyl)methyl]- lacks β-hydrogens, so this reduction pathway is not a possible side reaction for this specific reagent.

PathwayDescriptionSubstrate RequirementResult
Nucleophilic AdditionThe (2-chlorophenyl)methyl group attacks the carbonyl carbon.Accessible carbonyl carbon.Formation of a new C-C bond and an alcohol product.
Enolization (Base Reaction)The Grignard reagent abstracts an α-proton.Sterically hindered ketone with acidic α-protons.Formation of a magnesium enolate; starting ketone is recovered after workup.
Reduction (β-Hydride Transfer)Transfer of a hydride from the β-carbon of the Grignard reagent.Grignard reagent must have β-hydrogens.Not applicable for Magnesium, chloro[(2-chlorophenyl)methyl]-.

Magnesium, chloro[(2-chlorophenyl)methyl]- can react with epoxides in a ring-opening reaction that forms a new carbon-carbon bond and a β-hydroxy alcohol after hydrolysis. masterorganicchemistry.com This reaction is mechanistically similar to an SN2 reaction. The nucleophilic attack typically occurs at the less sterically hindered carbon of the epoxide ring, leading to a regioselective outcome. masterorganicchemistry.com The reaction with less strained cyclic ethers, such as tetrahydrofuran (B95107) (THF), is generally much slower unless activated. Magnesium chloride, a component of the Schlenk equilibrium, can act as a Lewis acid to catalyze the ring-opening of epoxides. researchgate.netresearchgate.net

Nitriles react with Grignard reagents to produce ketones after an acidic workup. organic-chemistry.orgmasterorganicchemistry.com The (2-chlorophenyl)methyl group adds to the electrophilic carbon of the nitrile group, forming a magnesium imine salt intermediate. masterorganicchemistry.comlibretexts.org This intermediate is stable to further addition by another Grignard molecule. Subsequent hydrolysis of the imine salt yields the corresponding ketone, in this case, a derivative of phenylacetone. masterorganicchemistry.comsciencemadness.org This two-step process provides a valuable method for synthesizing unsymmetrical ketones. organic-chemistry.org

The reaction of Magnesium, chloro[(2-chlorophenyl)methyl]- with α,β-unsaturated carbonyl compounds can proceed via two main pathways: direct (1,2-) addition to the carbonyl carbon or conjugate (1,4-) addition to the β-carbon. chem-station.com The choice between these pathways is influenced by several factors, including steric hindrance and the presence of catalysts like copper(I) salts. harvard.edu While standard Grignard reagents often favor 1,2-addition, the presence of a catalytic amount of a copper(I) salt can dramatically shift the selectivity towards 1,4-addition by forming an organocuprate-like species in situ, which is softer and preferentially attacks the β-carbon. harvard.edu

Reactions with β-Dicarbonyl Compounds

The reaction of Grignard reagents such as Magnesium, chloro[(2-chlorophenyl)methyl]- with β-dicarbonyl compounds is dominated by the high acidity of the α-hydrogens situated between the two carbonyl groups. These protons are significantly more acidic than typical C-H bonds, with pKa values in the range of 9-11, making them susceptible to deprotonation by strong bases. pressbooks.pubyoutube.com

Due to its strong basic character, the primary reaction of Magnesium, chloro[(2-chlorophenyl)methyl]- with a β-dicarbonyl compound is an acid-base reaction. The Grignard reagent abstracts an α-hydrogen to form a magnesium enolate and the neutral hydrocarbon, 2-chlorotoluene. This reaction effectively quenches the Grignard reagent, preventing nucleophilic addition to the carbonyl carbons. youtube.comlibretexts.org While nucleophilic attack on the carbonyl group is a characteristic reaction of Grignards with aldehydes and ketones, the acidity of β-dicarbonyl compounds makes deprotonation the kinetically and thermodynamically favored pathway. masterorganicchemistry.com For alkylation of β-dicarbonyl compounds to occur, an enolate is typically first formed with a weaker base like an alkoxide, followed by reaction with an alkyl halide. pressbooks.publibretexts.org

Predominant Acid-Base Reaction with β-Dicarbonyl Compounds
Reaction scheme showing the deprotonation of a beta-dicarbonyl compound by 2-chlorobenzylmagnesium chloride.
The reaction between Magnesium, chloro[(2-chlorophenyl)methyl]- and a generic β-dicarbonyl compound results in the formation of a magnesium enolate and 2-chlorotoluene.

Coupling Reactions

Magnesium, chloro[(2-chlorophenyl)methyl]- is a valuable precursor in the formation of new carbon-carbon bonds through various coupling reactions. These transformations can be categorized into cross-coupling, homo-coupling, and transition metal-catalyzed coupling reactions.

Cross-Coupling Methodologies with Organic Halides and Pseudohalides

Cross-coupling reactions are powerful methods for forming C-C bonds by combining two different organic fragments. Magnesium, chloro[(2-chlorophenyl)methyl]- can be coupled with a variety of organic halides (R-X, where R is an alkyl, vinyl, or aryl group) and pseudohalides (e.g., triflates) through several established methodologies, often catalyzed by transition metals. acgpubs.org

Notable examples include:

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. It was one of the first catalytic cross-coupling methods developed.

Negishi Coupling: In this method, an organozinc reagent is coupled with an organic halide in the presence of a nickel or palladium catalyst. The required organozinc compound can be readily prepared from Magnesium, chloro[(2-chlorophenyl)methyl]- via transmetalation with a zinc halide.

Sonogashira Coupling: While traditionally a coupling between a terminal alkyne and an aryl or vinyl halide, variations exist where a Grignard reagent can be involved in the catalytic cycle. A "Grignard-Sonogashira" coupling involves transmetalation from the Grignard reagent to the palladium center.

These reactions significantly broaden the synthetic utility of Magnesium, chloro[(2-chlorophenyl)methyl]-, allowing for the construction of complex molecular architectures.

Homo-Coupling Reactions

Homo-coupling refers to a reaction in which two identical molecules are joined together. In the context of Magnesium, chloro[(2-chlorophenyl)methyl]-, homo-coupling would result in the formation of 1,2-bis(2-chlorophenyl)ethane. This can occur as a side reaction in cross-coupling methodologies, particularly in iron-catalyzed systems. acgpubs.org

The Wurtz-Fittig reaction, which involves the reaction of an aryl halide and an alkyl halide with sodium metal, is a classic example where homo-coupling is a significant competing pathway. wikipedia.orgorganic-chemistry.org Similarly, in the preparation or subsequent reaction of Magnesium, chloro[(2-chlorophenyl)methyl]-, trace amounts of oxygen or certain metal impurities can catalyze the dimerization of the Grignard reagent. The reaction is driven by the formation of a stable C-C bond.

Homo-Coupling of Magnesium, chloro[(2-chlorophenyl)methyl]-
Reaction scheme showing the dimerization of 2-chlorobenzylmagnesium chloride to form 1,2-bis(2-chlorophenyl)ethane.
Two molecules of the Grignard reagent couple to form 1,2-bis(2-chlorophenyl)ethane.

Transition Metal-Catalyzed Coupling Reactions

The efficiency and selectivity of coupling reactions involving Magnesium, chloro[(2-chlorophenyl)methyl]- are greatly enhanced by the use of transition metal catalysts. Iron and nickel are particularly effective and economically viable catalysts for these transformations.

Iron-Catalyzed Coupling: Iron catalysts, such as FeCl₂, are known to mediate the cross-coupling of Grignard reagents with organic halides. acgpubs.org These reactions are often cost-effective and environmentally benign. However, they can sometimes be complicated by side reactions, including homo-coupling. For instance, the coupling of sterically hindered benzyl (B1604629) chlorides with phenylmagnesium bromide using an iron catalyst has been shown to yield significant amounts of the biaryl homo-coupling product. acgpubs.org

Nickel-Catalyzed Coupling: Nickel complexes are widely used in Kumada coupling reactions. The catalytic cycle typically involves the oxidative addition of the organic halide to a Ni(0) species, followed by transmetalation with the Grignard reagent, and finally reductive elimination to yield the coupled product and regenerate the Ni(0) catalyst.

The choice of catalyst, ligands, and reaction conditions can be tailored to favor the desired cross-coupling product over potential side reactions like homo-coupling or β-hydride elimination.

Table 1: Comparison of Catalysts in Coupling Reactions

Catalyst Type Common Examples Key Advantages Potential Drawbacks
Iron FeCl₂, Fe(acac)₃ Low cost, low toxicity Can promote homo-coupling
Nickel NiCl₂(dppe), Ni(acac)₂ High efficiency for Kumada coupling Higher cost than iron

| Palladium | Pd(PPh₃)₄, PdCl₂(dppf) | Broad substrate scope, high functional group tolerance | High cost, potential for phosphine (B1218219) ligand toxicity |

Rearrangement Reactions

Under certain conditions, benzyl Grignard reagents can undergo rearrangement, leading to products that differ structurally from those expected from simple nucleophilic addition or coupling.

Benzyl to o-Tolyl Rearrangement: Scope and Limitations

A notable and often unexpected reaction of benzylmagnesium halides is their rearrangement to an o-tolyl isomer. nih.govresearchgate.net This phenomenon has been observed in the reaction of benzylmagnesium chloride with various carbonyl compounds, such as aldehydes. nih.govpsu.edubeilstein-journals.org Instead of the expected benzyl alcohol product, a significant portion of the product mixture can consist of the corresponding o-tolylcarbinol. psu.edulookchem.com

The proportion of the rearranged o-tolyl product versus the "normal" benzyl product is highly dependent on the reaction conditions. nih.govresearchgate.net

Grignard Reagent: Benzylmagnesium chloride has been observed to give predominantly the rearranged o-tolyl products. nih.govresearchgate.net In contrast, benzylmagnesium bromide may favor the rearranged product only when used in excess or at higher temperatures. nih.gov

Temperature: Lower reaction temperatures tend to favor the formation of the non-rearranged benzyl product. nih.gov

Stoichiometry: Using an excess of the Grignard reagent can increase the proportion of the rearranged product. nih.gov

The proposed mechanism involves the initial addition of the Grignard reagent to the carbonyl group, forming a trienic magnesium alkoxide intermediate. This intermediate can then undergo a rearrangement, and upon aqueous workup, yields the o-tolyl derivative. nih.govbeilstein-journals.org While this rearrangement has been documented, it is not a universal outcome for all reactions of benzylmagnesium chloride. Reactions with substrates like acetonitrile, acetamide, and carbon dioxide have been shown to yield only the expected non-rearranged products. lookchem.com This limitation suggests that the nature of the electrophile plays a crucial role in determining whether the rearrangement pathway is accessible.

Table 2: Factors Influencing Benzyl to o-Tolyl Rearrangement

Factor Condition Favoring Benzyl Product Condition Favoring o-Tolyl Product
Halide Bromide (at low temp/stoichiometry) Chloride
Temperature Low temperature High temperature
Stoichiometry Equimolar amounts Excess Grignard reagent

| Electrophile | Acetonitrile, CO₂ | Aldehydes, Acetyl chloride |

Influence of Substrate Structure and Reaction Conditions on Rearrangement Pathways

While specific studies on the rearrangement pathways of Magnesium, chloro[(2-chlorophenyl)methyl]- are not extensively detailed, significant insights can be drawn from research on the parent compound, benzylmagnesium chloride. A notable transformation observed in reactions of benzylmagnesium halides is the "benzyl to o-tolyl" rearrangement. This process competes with the expected nucleophilic addition, yielding a product where the benzyl group has isomerized to an ortho-methylphenyl group.

The reaction of benzylmagnesium chloride or bromide with 2,3-O-isopropylidene-α-D-lyxo-pentodialdo-1,4-furanoside has been shown to produce a mixture of the expected diastereomeric benzyl carbinols and the rearranged diastereomeric o-tolyl carbinols. The mechanism for this rearrangement is proposed to proceed through a trienic magnesium alkoxide intermediate formed after the initial addition of the Grignard reagent to the aldehyde. This intermediate can then undergo a rearrangement before quenching to yield the o-tolyl product.

The ratio of the normal (benzyl) to the rearranged (o-tolyl) product is highly dependent on the specific reaction conditions and the structure of the Grignard reagent itself. Key influencing factors include:

The Halide: Benzylmagnesium chloride predominantly affords the rearranged o-tolyl carbinols. In contrast, benzylmagnesium bromide leads to the rearranged products preferentially only when used in excess or at higher reaction temperatures.

Reactant Ratio: The molar ratio of the Grignard reagent to the substrate can influence the product distribution.

Temperature: Higher temperatures can favor the rearrangement pathway, particularly when using benzylmagnesium bromide.

The findings from a study on the reaction between benzylmagnesium halides and a carbohydrate aldehyde are summarized in the table below, illustrating the impact of reaction conditions on the product ratio.

MethodGrignard ReagentMolar Ratio (Reagent:Aldehyde)ConditionsRatio of Rearranged to Normal Product (o-tolyl:benzyl)
ABenzylmagnesium chloride1.3:1Addition of aldehyde to Grignard, 0.5 h at -25°C then 1.5 h at rt~3:1
BBenzylmagnesium bromide1.3:1Addition of Grignard to aldehyde, 0.5 h at -25°C then 1.5 h at rt1:1.7
CBenzylmagnesium bromide2.5:1Addition of Grignard to aldehyde, 0.5 h at -25°C then 1.5 h at rt1.1:1
DBenzylmagnesium bromide1.3:10.5 h at rt then 2 h at rt1.8:1
EBenzylmagnesium chloride1.3:1Addition of Grignard to aldehyde, 0.5 h at -25°C then 1.5 h at rt2.3:1

Data adapted from a study on the rearrangement of benzylmagnesium halides.

While this rearrangement is documented for benzylmagnesium halides, the electronic and steric influence of the ortho-chloro substituent in Magnesium, chloro[(2-chlorophenyl)methyl]- would likely modulate the propensity for and rate of such rearrangements, although specific studies are not prevalent.

Alkylation of Metals and Metalloids

A key application of Grignard reagents is in transmetalation reactions, where the organic group is transferred from magnesium to another metal or metalloid. This process is fundamental for the synthesis of a wide range of organometallic compounds. In these reactions, Magnesium, chloro[(2-chlorophenyl)methyl]- can act as an effective (2-chlorophenyl)methyl carbanion equivalent to alkylate various metal and metalloid halides.

For instance, Grignard reagents are widely used in the synthesis of organosilicon compounds via reaction with chlorosilanes. The reaction of a Grignard reagent (R-MgX) with silicon tetrachloride (SiCl₄) can lead to a mixture of partially and fully substituted silanes (RSiCl₃, R₂SiCl₂, R₃SiCl, and R₄Si), depending on the stoichiometry and reaction conditions. While specific examples detailing the reaction of Magnesium, chloro[(2-chlorophenyl)methyl]- with silicon halides are not prominent in the literature, the general reactivity pattern suggests its utility in synthesizing ortho-chlorobenzyl substituted silanes. The choice of reaction protocol, such as normal addition (silane to Grignard) versus reverse addition (Grignard to silane), can be used to control the degree of substitution.

Similarly, Grignard reagents are employed to synthesize organotin compounds. Although direct synthesis from tin metal and benzyl halides is also a known route, the Grignard method offers an alternative pathway. The reaction would involve the treatment of a tin halide, such as tin(IV) chloride (SnCl₄), with Magnesium, chloro[(2-chlorophenyl)methyl]- to yield compounds like di(2-chlorobenzyl)tin dichloride or tetra(2-chlorobenzyl)tin.

Reactions with Non-Carbon Electrophiles

The high nucleophilicity of the benzylic carbon in Magnesium, chloro[(2-chlorophenyl)methyl]- allows it to react with a variety of non-carbon electrophiles. These reactions are crucial for introducing heteroatoms and forming functional groups other than alcohols or carboxylic acids.

A classic example of such reactivity is the reaction of Grignard reagents with sulfur dioxide (SO₂). Bubbling SO₂ gas through a solution of a Grignard reagent, followed by acidic workup, yields a sulfinic acid. For Magnesium, chloro[(2-chlorophenyl)methyl]-, this reaction would be expected to produce (2-chlorophenyl)methanesulfinic acid.

Furthermore, reactions with other sulfur-based electrophiles, such as disulfides (R-S-S-R), can be used to form sulfides. The reaction proceeds via nucleophilic attack of the Grignard carbanion on one of the sulfur atoms, cleaving the sulfur-sulfur bond. This would provide a pathway to unsymmetrical (2-chlorobenzyl) sulfides.

Reactions with phosphorus halides, like phosphorus trichloride (B1173362) (PCl₃), can also be performed, leading to the formation of organophosphorus compounds. Depending on the stoichiometry, sequential substitution of the chloride atoms on phosphorus can occur, yielding phosphines.

Role as a Lewis Acid and Strong Base in Reaction Systems

Magnesium, chloro[(2-chlorophenyl)methyl]- exhibits dual reactivity as both a strong Brønsted-Lowry base and a Lewis acid.

As a Strong Base: The highly polarized C-Mg bond means the benzylic carbon is strongly basic. This is a defining characteristic of Grignard reagents, which react readily with any compound possessing an acidic proton, such as water, alcohols, amines, and terminal alkynes. This strong basicity is a limitation, necessitating the use of anhydrous solvents (typically ethers like diethyl ether or tetrahydrofuran) and substrates free of acidic functional groups to avoid quenching the reagent. The basicity of this specific Grignard reagent is influenced by the ortho-chloro substituent, which exerts an electron-withdrawing inductive effect, potentially slightly reducing the basicity compared to the unsubstituted benzylmagnesium chloride.

As a Lewis Acid: The magnesium center in the Grignard reagent is electron-deficient and functions as a Lewis acid. In reactions with carbonyl compounds, the magnesium atom coordinates to the carbonyl oxygen. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and activating it for nucleophilic attack by the benzylic carbanion of the same or another Grignard molecule. This intramolecular or intermolecular assistance is a key feature of the Grignard addition mechanism.

Furthermore, the reactivity of Grignard reagents in solution is complicated by the Schlenk equilibrium:

The magnesium halide (MgCl₂) species formed in this equilibrium is itself a mild Lewis acid and can participate in the reaction, for example, by coordinating to substrates. The position of this equilibrium, and thus the concentration of the various reactive and Lewis acidic species, is influenced by the solvent, concentration, and temperature. The Lewis acidity of different species can be quantified using methods like the Gutmann-Beckett method, which uses ³¹P NMR spectroscopy to measure the interaction of a Lewis acid with a probe molecule like triethylphosphine (B1216732) oxide.

Mechanistic Investigations of 2 Chlorobenzylmagnesium Chloride Reactions

Schlenk Equilibrium and Aggregation States in Solution

In ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF), 2-chlorobenzylmagnesium chloride does not exist as a simple monomeric species. Instead, it is part of a complex and dynamic equilibrium known as the Schlenk equilibrium. wikipedia.org This equilibrium involves the disproportionation of the Grignard reagent (RMgX) into its corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species. wikipedia.orglibretexts.org

2 RMgX ⇌ MgR₂ + MgX₂ wikipedia.org

For 2-chlorobenzylmagnesium chloride, this equilibrium can be represented as:

2 (2-ClC₆H₄CH₂)MgCl ⇌ (2-ClC₆H₄CH₂)₂Mg + MgCl₂

The position of this equilibrium is significantly influenced by several factors, including the solvent, concentration, and temperature. wikipedia.orglibretexts.org In ethereal solvents, the magnesium center is typically coordinated by solvent molecules, which stabilizes the Grignard reagent. wikipedia.orgwikipedia.org In THF, for instance, the magnesium atom in a Grignard reagent is generally tetrahedrally coordinated, bonding to the organic group, the halogen, and two solvent molecules. wikipedia.orgquora.com

Furthermore, Grignard reagents, particularly at higher concentrations, can exist as dimers or higher oligomers. wikipedia.orglibretexts.org For alkylmagnesium chlorides in ether, dimeric structures are common. wikipedia.org These aggregates can be bridged by the halide atoms, influencing the reactivity and nucleophilicity of the organometallic species in solution. Computational studies on similar Grignard reagents have indicated that dinuclear species can be more reactive than their monomeric counterparts in certain reactions. researchgate.net The aggregation state of 2-chlorobenzylmagnesium chloride in solution is therefore a critical determinant of its chemical behavior.

Table 1: Factors Influencing the Schlenk Equilibrium and Aggregation of 2-Chlorobenzylmagnesium Chloride

FactorInfluence on Equilibrium and Aggregation
Solvent Strongly coordinating solvents like THF favor monomeric species by stabilizing the magnesium center. wikipedia.orglibretexts.org
Concentration Higher concentrations tend to favor the formation of dimeric and higher oligomeric species. wikipedia.org
Temperature Temperature can shift the position of the Schlenk equilibrium, although the effect is often complex. wikipedia.org
Nature of Substituents The electronic and steric properties of the 2-chlorobenzyl group influence the Lewis acidity of the magnesium center and thus the equilibrium position. wikipedia.org

Electron Transfer Mechanisms in Grignard Formation

The formation of 2-chlorobenzylmagnesium chloride from 2-chlorobenzyl chloride and magnesium metal is not a simple insertion reaction. Mechanistic studies have revealed that it proceeds through a radical pathway involving single electron transfer (SET) from the magnesium surface to the organic halide. alfredstate.eduutexas.edu This process is a non-chain radical reaction. utexas.edu

The initial and rate-determining step is the transfer of an electron from the magnesium metal to the antibonding (σ*) orbital of the carbon-chlorine bond in 2-chlorobenzyl chloride. alfredstate.eduutexas.edu This electron transfer can occur through either an inner-sphere or outer-sphere mechanism. alfredstate.edu The transfer results in the formation of a radical anion, which rapidly dissociates to form a 2-chlorobenzyl radical and a chloride ion.

R-Cl + Mg → [R-Cl]⁻• Mg⁺• → R• + Cl⁻ + Mg⁺•

The generated 2-chlorobenzyl radical is then believed to recombine with the magnesium radical cation (Mg⁺•) on the metal surface to form the Grignard reagent. utexas.edu Kharasch and Reinmuth proposed that these radical reactions might involve "surface-adherent radicals," which could account for the formation of side products such as the Wurtz coupling product, 1,2-bis(2-chlorophenyl)ethane. alfredstate.edu

Transition State Analysis in Addition Reactions

The addition of 2-chlorobenzylmagnesium chloride to carbonyl compounds, a cornerstone of its synthetic utility, typically proceeds through a well-defined transition state. For reactions with aldehydes and ketones, a six-membered ring transition state is often proposed. wikipedia.org In this model, the magnesium atom of the Grignard reagent coordinates to the carbonyl oxygen, while the nucleophilic carbon of the 2-chlorobenzyl group attacks the electrophilic carbonyl carbon. wikipedia.org

Computational studies using density functional theory (DFT) on analogous Grignard reactions have provided deeper insights into the transition state. researchgate.netacs.org These studies suggest that dimeric Grignard species can be involved in the reaction pathway. acs.org The transition state for the addition may involve the coordination of the carbonyl compound to one magnesium atom of a dimer, while the alkyl group from the adjacent magnesium atom performs the nucleophilic attack. acs.org This concerted, four-centered mechanism is considered a polar pathway. researchgate.netacs.org

Alternatively, a stepwise single electron transfer (SET) mechanism has also been proposed, particularly for substrates with lower reduction potentials. wikipedia.org This pathway involves the initial transfer of an electron from the Grignard reagent to the carbonyl compound, forming a ketyl radical anion intermediate. wikipedia.org The operative mechanism, whether polar or SET, is dependent on the specific substrates and reaction conditions. wikipedia.org

Influence of Solvent Coordination on Reaction Mechanism

The solvent plays a crucial and active role in the mechanism of reactions involving 2-chlorobenzylmagnesium chloride, extending beyond simply providing a medium for the reaction. Ethereal solvents like diethyl ether and THF are essential for the formation and stability of the Grignard reagent. utexas.edunumberanalytics.com They act as Lewis bases, coordinating to the Lewis acidic magnesium center. quora.comnumberanalytics.com This coordination solvates the magnesium, stabilizing the reagent and preventing its precipitation. utexas.edu

The nature and basicity of the solvent can significantly impact the reaction mechanism and rate. acs.org

Strongly basic solvents can retard the reaction rate by forming very stable coordination complexes with the magnesium atom. This strong coordination hinders the displacement of the solvent molecule by the carbonyl substrate, which is a necessary step for the addition reaction to occur. acs.org

Weakly basic solvents , on the other hand, are more easily displaced, facilitating a faster reaction. acs.org

Furthermore, the solvent directly influences the Schlenk equilibrium and the aggregation state of the Grignard reagent. rsc.orgacs.org Computational studies have demonstrated that the solvent is a key player in the ligand redistribution dynamics of the Schlenk equilibrium. rsc.orgacs.org The number of coordinating solvent molecules can vary, leading to a mixture of solvated species in solution, each with potentially different reactivity. acs.org Therefore, the choice of solvent is a critical parameter for controlling the mechanistic pathway and outcome of reactions with 2-chlorobenzylmagnesium chloride.

Applications in Advanced Organic Synthesis

Synthesis of Complex Organic Molecules

The primary role of Magnesium, chloro[(2-chlorophenyl)methyl]- is to act as a source of a nucleophilic 2-chlorobenzyl carbanion. This reactivity is harnessed to build more complex molecules through reactions with various electrophiles. A notable application is its reaction with acyl chlorides or other carbonyl-containing compounds.

A key industrial example is the reaction between 2-chlorobenzylmagnesium chloride and 1-chloro-1-chloroacetylcyclopropane. This reaction is a critical step in the synthesis of precursors for prothioconazole (B1679736), a widely used fungicide. The Grignard reagent adds to the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a chlorohydrin, 1-chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol, and its corresponding oxirane, 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]oxirane. These products are valuable intermediates possessing increased molecular complexity, incorporating the 2-chlorobenzyl moiety into a new, larger structure. The efficiency of this reaction is sensitive to solvent conditions, with mixtures of toluene (B28343) and tetrahydrofuran (B95107) (THF) or methyl-THF being used to optimize yield and minimize side products.

Precursors for Specialized Organometallic Reagents

While Grignard reagents are well-known to undergo transmetalation to produce other organometallic compounds (like organozinc or organocuprate reagents) with different reactivity profiles, specific documented examples of Magnesium, chloro[(2-chlorophenyl)methyl]- being used for this purpose are not extensively reported in readily available literature. In principle, reacting 2-chlorobenzylmagnesium chloride with a metal salt such as zinc chloride (ZnCl₂) would yield the corresponding organozinc reagent. Such organozinc reagents are known to tolerate a wider variety of functional groups compared to their Grignard counterparts and are key reactants in palladium-catalyzed cross-coupling reactions. riekemetals.com However, detailed studies focusing on the synthesis and subsequent application of a specialized organometallic reagent derived directly from 2-chlorobenzylmagnesium chloride are not prominent.

Role in the Synthesis of Pharmaceutical Intermediates and Agrochemicals

The application of 2-chlorobenzylmagnesium chloride is most profoundly documented in the synthesis of intermediates for bioactive compounds, particularly in the agrochemical sector.

Synthesis of Prothioconazole and Related Fungicides

The most significant industrial application of Magnesium, chloro[(2-chlorophenyl)methyl]- is as a key building block in the manufacturing process of prothioconazole. Prothioconazole is a broad-spectrum systemic fungicide from the triazolinthione class, vital for controlling a range of fungal diseases in crops.

The synthesis begins with the preparation of the Grignard reagent itself, by reacting 2-chlorobenzyl chloride with magnesium metal in an ether-based solvent. This reagent is then reacted with 1-chloro-1-chloroacetylcyclopropane. This crucial carbon-carbon bond-forming step produces a mixture of 1-chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol and 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]oxirane. These two compounds are the direct precursors that are further elaborated to form the final prothioconazole molecule.

The reaction pathway is summarized in the table below:

Reactant 1Reactant 2Key ProductsSubsequent TransformationFinal Product
Magnesium, chloro[(2-chlorophenyl)methyl]-1-chloro-1-chloroacetylcyclopropane1-chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-olReaction with 1,2,4-triazole (B32235) and sulfurProthioconazole
2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]oxirane

This synthesis highlights the reagent's indispensable role in constructing the core carbon skeleton of a major agrochemical. Research has focused on optimizing the reaction conditions, particularly the solvent system, to improve the yield of the desired intermediates and reduce the formation of dimeric byproducts.

Preparation of Substituted Heterocycles

The synthesis of prothioconazole is a prime example of using this Grignard reagent to build a precursor for a substituted triazole heterocycle. Beyond this specific application, patents suggest its potential use in synthesizing other heterocyclic structures relevant to pharmaceuticals. For instance, various substituted benzylmagnesium halides, including the 2-chloro variant, are listed as potential reagents in the synthesis of substituted quinazoline (B50416) derivatives, which are explored for applications such as antiviral agents. google.com In these proposed syntheses, the Grignard reagent would be used to introduce the 2-chlorobenzyl group onto the quinazoline scaffold. Similarly, the reagent is mentioned in the context of preparing pyrrolidine (B122466) carboxylic acid derivatives, which are investigated as agonists for G-protein coupled receptors. google.com

Material Science Applications

Grignard reagents, in general, have found applications in material science, primarily in the field of polymer chemistry. They can act as initiators for anionic polymerization of certain monomers, such as styrenes and dienes. Furthermore, they can be used to synthesize monomers or to functionalize existing polymers.

However, a review of available literature and patents does not indicate any specific application of Magnesium, chloro[(2-chlorophenyl)methyl]- in material science. Its use appears to be highly specialized and concentrated in the synthesis of fine chemicals and bioactive molecules rather than polymers or materials. While it could theoretically be used as a polymerization initiator, this application is not a focus of current research or industrial use for this particular compound.

Challenges and Innovations in Handling and Scalability for Academic Research

Strategies for Managing Reactivity in Laboratory and Industrial Settings

The high reactivity of Magnesium, chloro[(2-chlorophenyl)methyl]- stems from the polarized carbon-magnesium bond, which makes the organic moiety a potent nucleophile. mt.com This reactivity, while synthetically useful, also makes the compound highly sensitive to air and moisture, necessitating careful handling under inert and anhydrous conditions. fishersci.comlookchem.com

Key Reactivity Management Strategies:

Inert Atmosphere: All procedures must be conducted under an inert atmosphere, such as nitrogen or argon, to prevent degradation of the reagent by oxygen and moisture. fishersci.com

Anhydrous Conditions: The use of dry solvents and glassware is critical, as Grignard reagents react violently with water. fishersci.com

Temperature Control: The formation of Magnesium, chloro[(2-chlorophenyl)methyl]- is a highly exothermic reaction. mt.com Uncontrolled temperature increases can lead to runaway reactions and the formation of impurities. google.com Precise temperature control, often maintaining a range of -10 to 20°C, is crucial for minimizing side reactions. google.com

Controlled Addition of Reactants: Slow, controlled addition of the 2-chlorobenzyl chloride to the magnesium suspension is a standard method to manage the reaction exotherm. Overdosing the organohalide can create a hazardous buildup of unreacted starting material, which can lead to a dangerous runaway reaction upon initiation. mt.com

Initiation Techniques: The reaction initiation can sometimes be sluggish. Methods to initiate the reaction include the addition of a small crystal of iodine or a few drops of a pre-formed Grignard reagent. google.comresearchgate.net

Continuous Flow Chemistry: A significant innovation in managing reactivity is the use of continuous flow reactors. These systems offer superior heat and mass transfer compared to traditional batch reactors. rsc.org The small reactor volume enhances safety by minimizing the amount of reactive material present at any given time, thereby reducing the risk of thermal runaways. rsc.org This technology allows for safer operation at non-cryogenic temperatures and facilitates easier scale-up. rsc.org

Development of Greener Solvents and Sustainable Processes

Traditionally, Grignard reagents are prepared in ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF). google.com However, these solvents have significant drawbacks, including high volatility, low flash points, and, in the case of THF, the potential for peroxide formation and a tendency to promote side reactions. google.comwhiterose.ac.uk The drive for greener chemistry has led to the investigation of more sustainable solvent alternatives.

Promising Green Solvents:

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like furfural, 2-MeTHF is a leading green alternative. rsc.orggoogle.com It exhibits lower water miscibility, a higher boiling point, and greater stability compared to THF. researchgate.net Crucially, for benzyl (B1604629) Grignard reagents, 2-MeTHF has been shown to suppress the formation of Wurtz coupling by-products. rsc.orgresearchgate.net

Cyclopentyl methyl ether (CPME): CPME is another eco-friendly solvent with a high boiling point, low peroxide formation rate, and stability under acidic and basic conditions. researchgate.net Its hydrophobic nature facilitates easier work-up and solvent recycling. google.com

Butyl ether: This solvent is noted for its high safety profile due to a high boiling point (142.2°C) and flash point (37.8°C), making it suitable for larger-scale production. google.com It is also hardly soluble in water, simplifying recovery. google.com

The table below compares the performance of different solvents in the synthesis of benzyl Grignard reagents, highlighting the advantages of greener alternatives in minimizing impurity formation.

SolventProduct to Wurtz By-product RatioComments
Tetrahydrofuran (THF) 30 : 70High level of Wurtz coupling by-product. researchgate.net
Diethyl ether (Et₂O) 90 : 10Improved ratio compared to THF. researchgate.net
2-Methyltetrahydrofuran (2-MeTHF) 90 : 10Significantly suppresses Wurtz coupling; a recommended green alternative. rsc.orgresearchgate.net
Cyclopentyl methyl ether (CPME) Limited Grignard product formationRequires an activator like DIBAL-H for some effect. researchgate.net

Data based on reactions with benzyl chloride, a close structural analog to 2-chlorobenzyl chloride. researchgate.net

Addressing Impurity Control and Product Purity in Large-Scale Synthesis

A primary challenge in the synthesis of Magnesium, chloro[(2-chlorophenyl)methyl]-, especially at a larger scale, is controlling the formation of impurities. The most significant impurity is the Wurtz coupling product, 1,2-bis(2-chlorophenyl)ethane, formed from the reaction of the Grignard reagent with unreacted 2-chlorobenzyl chloride. researchgate.net This side reaction reduces the yield of the desired reagent and complicates purification. researchgate.net

Strategies for Impurity Control:

Solvent Selection: As detailed in the previous section, the choice of solvent is critical. Solvents like 2-MeTHF have demonstrated superior performance in minimizing Wurtz coupling for benzyl Grignard reagents. rsc.org Chinese patent CN106279216A reports that using solvents like CPME or 2-MeTHF for the synthesis of o-chlorobenzyl magnesium chloride can achieve a high conversion rate (up to 97%) while controlling the dimer impurity to between 0.7-1.4%. google.com

Temperature Management: Lower reaction temperatures generally favor the formation of the Grignard reagent over the Wurtz product. Maintaining temperatures in the range of -5 to 5°C is recommended to significantly reduce the formation of coupling byproducts. google.com

Magnesium Excess and Surface Area: Using a large excess of magnesium with a high surface area can help to ensure that the organic halide reacts with the metal surface rather than with the already-formed Grignard reagent. researchgate.net

Process Analytical Technology (PAT): The implementation of in-situ monitoring techniques is a key innovation for ensuring product purity. Technologies like infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be used for real-time tracking of reactant consumption and product/by-product formation. mt.comfraunhofer.deresearchgate.net This allows for dynamic control over reaction parameters, such as dosing rates, to maintain optimal conditions and minimize impurity generation throughout the synthesis. mt.com For instance, inline IR monitoring can detect the buildup of the organic halide, signaling the need to slow the addition rate to prevent a runaway reaction and subsequent impurity formation. researchgate.net

The table below summarizes key process parameters and their impact on the purity of Magnesium, chloro[(2-chlorophenyl)methyl]-.

ParameterConditionImpact on Purity
Solvent 2-Methyltetrahydrofuran (2-MeTHF)Reduces Wurtz by-product to ~0.7-1.4%. google.com
Temperature -5 to 5°CSignificantly minimizes coupling by-products. google.com
Reactant Ratio Slight excess of MagnesiumFavors Grignard formation over Wurtz coupling. googleapis.com
Monitoring Inline IR or NMR SpectroscopyEnables real-time control to prevent side reactions. fraunhofer.deresearchgate.net

By integrating these innovative strategies—from the use of greener, more effective solvents to the implementation of advanced process controls—researchers can overcome the challenges associated with the handling and scalability of Magnesium, chloro[(2-chlorophenyl)methyl]-, enabling safer, more sustainable, and higher-purity synthesis for academic and industrial research.

Advanced Topics and Future Research Directions

Computational Studies on Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of Grignard reactions. researchgate.net For 2-chlorobenzylmagnesium chloride, theoretical studies are poised to provide significant insights into its reactivity and selectivity, which are influenced by the electronic and steric effects of the ortho-chloro substituent.

Future computational research directions for this compound are expected to focus on several key areas:

Modeling Reaction Pathways: DFT calculations can map the potential energy surfaces for reactions between 2-chlorobenzylmagnesium chloride and various electrophiles. This allows for the determination of transition state structures and activation energies, which can explain observed product distributions or predict the feasibility of new reactions. researchgate.net For instance, modeling the addition to a prochiral ketone can help rationalize the stereochemical outcome, a concept explained by models like Cram's Rule and the Felkin-Anh model. wikipedia.org

The Schlenk Equilibrium: Grignard reagents exist in solution as a complex mixture of species governed by the Schlenk equilibrium. wiley.com Computational models can predict the relative stabilities of the monomer (RMgX), dimer, and the disproportionated species (R₂Mg and MgX₂) in solvents like tetrahydrofuran (B95107) (THF). Understanding how the 2-chlorobenzyl group influences this equilibrium is crucial for controlling reactivity.

Influence of the Ortho-Substituent: The chlorine atom at the ortho position exerts a significant inductive effect and steric hindrance. Computational studies can quantify these effects on the polarity of the carbon-magnesium bond and the steric accessibility of the nucleophilic carbon atom. This can help predict how 2-chlorobenzylmagnesium chloride might react differently compared to its unsubstituted or para-substituted analogues. nih.gov

A summary of potential computational study subjects is presented in Table 1.

Table 1: Focus Areas for Computational Studies on 2-Chlorobenzylmagnesium Chloride
Research Area Computational Method Key Insights
Reaction Mechanisms Density Functional Theory (DFT) Transition state energies, reaction barriers, product selectivity. researchgate.net
Schlenk Equilibrium Ab initio molecular dynamics Relative stability of monomer, dimer, and dialkylmagnesium species. researchgate.net
Substituent Effects Natural Bond Orbital (NBO) Analysis Electronic effect of the ortho-chloro group on C-Mg bond polarity.
Solvent Coordination Solvation Models (e.g., PCM) Role of ether solvents in stabilizing the reagent and influencing reactivity. wikipedia.org

Exploration of Novel Catalytic Systems for Grignard-Mediated Transformations

While traditional cross-coupling reactions involving Grignard reagents often rely on palladium or nickel catalysts, there is a significant drive towards using more sustainable, earth-abundant, and less toxic metals. mdpi.com Iron-catalyzed cross-coupling reactions have emerged as a particularly promising alternative for transformations involving Grignard reagents. nih.gov

The application of novel catalytic systems to reactions of 2-chlorobenzylmagnesium chloride is a key area for future research. Iron salts, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃), have proven effective in catalyzing C(sp²)–C(sp³) cross-coupling reactions between alkyl Grignards and various electrophiles, including aryl chlorides. mdpi.comnih.gov These systems are attractive due to the low cost and low toxicity of iron. nih.gov

Future investigations will likely explore:

Iron-Catalyzed Kumada Coupling: The reaction of 2-chlorobenzylmagnesium chloride with aryl or vinyl halides catalyzed by iron complexes. Research will focus on optimizing reaction conditions, exploring the substrate scope, and understanding the mechanism, which is thought to involve organoiron intermediates. acs.org

Ligand Development: The performance of iron catalysts can be significantly enhanced by the use of supporting ligands. While N-methyl-2-pyrrolidone (NMP) has been used, concerns over its toxicity have prompted a search for benign alternatives like urea-based ligands. mdpi.com

Other First-Row Transition Metals: Catalysts based on cobalt, copper, and manganese are also being investigated for Grignard cross-coupling reactions and may offer unique reactivity profiles with 2-chlorobenzylmagnesium chloride. numberanalytics.com

Table 2: Comparison of Catalytic Systems for Grignard Cross-Coupling

Catalyst Type Metal Advantages Potential Application with 2-Chlorobenzylmagnesium Chloride
Traditional Palladium, Nickel High efficiency, well-understood. Coupling with aryl halides and other electrophiles.
Novel Iron Low cost, low toxicity, earth-abundant. nih.gov Sustainable Kumada-type cross-coupling reactions. mdpi.com
Emerging Cobalt, Copper Unique reactivity, cost-effective. Catalyzing reactions that are difficult with other metals. numberanalytics.com

Asymmetric Induction in Reactions Involving Chiral 2-Chlorobenzylmagnesium Chloride Analogues

Asymmetric induction—the preferential formation of one enantiomer or diastereomer—is a cornerstone of modern synthetic chemistry. wikipedia.org This can be achieved by using a chiral substrate, reagent, or catalyst. For reactions involving 2-chlorobenzylmagnesium chloride, asymmetric synthesis represents a significant frontier.

Future research in this area will likely proceed along two main paths:

Use of Chiral Ligands/Catalysts: An achiral Grignard reagent like 2-chlorobenzylmagnesium chloride can react with an achiral substrate to produce a chiral product with high enantioselectivity if the reaction is mediated by a chiral catalyst. Recent studies have shown success in the asymmetric addition of Grignard reagents to ketones using chiral diamine ligands. rsc.org The development of ligands specifically tailored for the steric and electronic properties of the 2-chlorobenzyl moiety is a promising research avenue.

Synthesis of Chiral Analogues: Introducing a chiral center into the Grignard reagent itself can induce stereoselectivity in its reactions. This "internal asymmetric induction" involves preparing a chiral analogue of 2-chlorobenzylmagnesium chloride, for example, by introducing a substituent at the benzylic position (α-position). The pre-existing stereocenter would then direct the nucleophilic attack on a prochiral electrophile. wikipedia.orgrsc.org

The success of these approaches depends on achieving high levels of stereocontrol, which requires a deep understanding of the transition state geometries. wikipedia.org

Development of New Applications in Materials and Supramolecular Chemistry

The unique structure of 2-chlorobenzylmagnesium chloride, combining a highly reactive organometallic bond with a functionalized aromatic ring, makes it a potentially valuable building block in materials and supramolecular chemistry. While this area is largely unexplored for this specific reagent, principles from related organometallic compounds suggest several future research directions.

Polymer Synthesis: Grignard reagents can act as initiators for the polymerization of certain monomers. 2-Chlorobenzylmagnesium chloride could be explored as an initiator for ring-opening polymerization or for the synthesis of functional polymers where the 2-chlorobenzyl group is incorporated as an end-group.

Precursors for Functional Materials: The reagent could be used to synthesize larger, more complex organic molecules that serve as monomers for conductive polymers or as components of organic light-emitting diodes (OLEDs). The presence of the chlorine atom offers a handle for further functionalization via cross-coupling reactions.

Supramolecular Assembly: The 2-chlorobenzyl moiety could be incorporated into larger molecular architectures designed for self-assembly. The aromatic ring can participate in π-π stacking interactions, while the chloro-substituent could engage in halogen bonding, leading to the formation of ordered supramolecular structures like gels or liquid crystals.

Mechanistic Insights through Advanced Spectroscopic Techniques for Reaction Intermediates

A complete understanding of a reaction requires direct observation of the species present in solution, including transient intermediates. Advanced spectroscopic techniques are making this increasingly possible for complex systems like Grignard reagents. mt.com

In-Situ Spectroscopy: Techniques like ReactIR (in-situ Fourier-transform infrared spectroscopy) and Raman spectroscopy allow for the real-time monitoring of reaction progress. mt.com By tracking the disappearance of reactants and the appearance of products and intermediates, detailed kinetic and mechanistic data can be obtained for reactions involving 2-chlorobenzylmagnesium chloride. mt.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Modern NMR techniques are powerful tools for studying the structure and dynamics of Grignard reagents in solution. Low-temperature NMR can be used to directly observe the different species involved in the Schlenk equilibrium. wiley.comcaltech.edu Furthermore, techniques like Diffusion-Ordered Spectroscopy (DOSY) can help distinguish between monomers, dimers, and other aggregates in solution. wiley.com

Mass Spectrometry: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze aliquots taken during a reaction, allowing for the identification of intermediates and byproducts, which provides clues about the reaction mechanism. researchgate.net

These advanced analytical methods will be crucial in moving beyond postulated mechanisms to a direct, evidence-based understanding of the behavior of 2-chlorobenzylmagnesium chloride in solution and during chemical transformations.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Magnesium, chloro[(2-chlorophenyl)methyl]-?

  • Methodology : This organomagnesium compound is typically synthesized via Grignard reagent formation. A common approach involves reacting 2-chlorobenzyl chloride with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under inert atmosphere (argon/nitrogen). The reaction proceeds via oxidative insertion of Mg into the C-Cl bond, forming the organomagnesium chloride complex. Key steps include:

  • Purification of starting materials to avoid hydrolysis.
  • Slow addition of 2-chlorobenzyl chloride to activated Mg turnings to control exothermicity.
  • Monitoring reaction completion via gas evolution (H₂) and color change (grayish suspension).
  • Quenching aliquots with deuterated solvents for <sup>1</sup>H NMR validation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR in deuterated THF or ethers identify aromatic protons (δ 6.5–7.5 ppm) and Mg-bound CH2 groups (δ 1.5–2.5 ppm). <sup>25</sup>Mg NMR (if accessible) confirms Mg coordination.
  • X-ray Crystallography : Single-crystal diffraction using SHELXL refines the structure, revealing bond lengths (Mg-C ≈ 2.1–2.3 Å) and angles. Low-temperature data collection minimizes thermal motion errors .
  • Elemental Analysis : Combustion analysis validates C, H, and Cl content, with deviations >0.3% indicating impurities .

Q. What safety protocols are essential for handling this organomagnesium compound?

  • Methodology :

  • Moisture Avoidance : Use Schlenk lines or gloveboxes to prevent hydrolysis, which releases HCl and generates heat.
  • Fire Safety : Class D extinguishers (e.g., sand) are required, as Mg fires resist water.
  • Waste Disposal : Quench residual reagent with isopropanol in a fume hood, followed by neutralization with dilute HCl .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in crystallographic data for this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) to compare calculated bond lengths/angles with experimental X-ray data. Discrepancies >5% may indicate crystal packing effects or disorder.
  • Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., C-Cl⋯Mg) to explain deviations in unit cell parameters.
  • SHELXL Refinement : Use TWIN and BASF commands to model twinning or disorder, especially if Rint > 0.05 .

Q. What strategies mitigate racemization during functionalization of the 2-chlorophenyl group?

  • Methodology :

  • Chiral Auxiliaries : Introduce (-)-sparteine or BINOL ligands to stabilize transition states during nucleophilic additions.
  • Low-Temperature Quenching : Perform reactions below -30°C to minimize kinetic resolution.
  • Kinetic vs. Thermodynamic Control : Monitor enantiomeric excess (ee) via chiral HPLC or <sup>19</sup>F NMR (if fluorinated derivatives exist). Compare results with racemization pathways observed in clopidogrel intermediates .

Q. How can conflicting reactivity data in cross-coupling reactions be analyzed?

  • Methodology :

  • Competitive Binding Studies : Use <sup>31</sup>P NMR to track phosphine ligand displacement by the Grignard reagent.
  • Kinetic Isotope Effects (KIE) : Substitute H with D in the 2-chlorophenyl group to assess rate-determining steps (e.g., Mg-C bond cleavage vs. transmetallation).
  • Controlled Atmosphere Reactor : Isolate oxygen/moisture effects by comparing yields under strict inert conditions vs. trace O2 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.